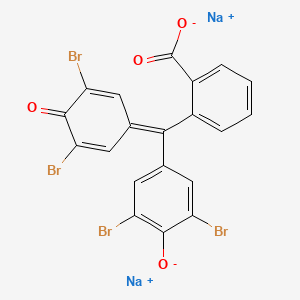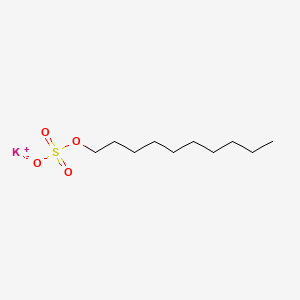![molecular formula C6H7N3O2 B13815999 (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes a morpholine ring and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile typically involves the reaction of morpholine derivatives with acetonitrile. One common method includes the use of a morpholine derivative, such as 2-oxo-4-morpholine, which reacts with acetonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile involves its interaction with specific molecular targets. The imino group can form bonds with nucleophiles, while the morpholine ring can participate in various chemical interactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-oxomorpholin-4-yl)iminoacetonitrile
- ZINC39136756
- KB-276411
Uniqueness
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile is unique due to its specific structural features, including the morpholine ring and the imino group.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2E)-2-(2-oxomorpholin-4-yl)iminoacetonitrile |
InChI |
InChI=1S/C6H7N3O2/c7-1-2-8-9-3-4-11-6(10)5-9/h2H,3-5H2/b8-2+ |
InChI Key |
YZXGXETZIHKJCJ-KRXBUXKQSA-N |
Isomeric SMILES |
C1COC(=O)CN1/N=C/C#N |
Canonical SMILES |
C1COC(=O)CN1N=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)












